1-N-Boc-3-Fluoroaniline

説明

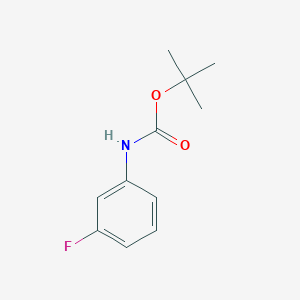

1-N-Boc-3-Fluoroaniline, also known as tert-butyl (3-fluorophenyl)carbamate, is an organic compound with the molecular formula C11H14FNO2. It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a fluorine atom is substituted at the meta position of the benzene ring. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

準備方法

Synthetic Routes and Reaction Conditions: 1-N-Boc-3-Fluoroaniline can be synthesized through several methods. One common approach involves the reaction of 3-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, and continuous flow reactors may be used to enhance the production rate and yield .

化学反応の分析

Types of Reactions: 1-N-Boc-3-Fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield 3-fluoroaniline.

Metalation Reactions: The compound can undergo metalation adjacent to the nitrogen atom when treated with tert-butyllithium, enabling further chemical transformations.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Metalation Reactions: tert-Butyllithium in anhydrous conditions is used for metalation.

Major Products Formed:

Substitution Reactions: Products vary depending on the nucleophile used.

Deprotection Reactions: 3-Fluoroaniline is the primary product.

Metalation Reactions: Metalated intermediates that can undergo further transformations.

科学的研究の応用

Medicinal Chemistry

1-N-Boc-3-Fluoroaniline serves as a crucial intermediate in the synthesis of pharmaceutical compounds. The incorporation of a fluorine atom into organic molecules often enhances their biological activity and pharmacokinetic properties. Fluorinated compounds can exhibit improved membrane permeability and metabolic stability, making them valuable in drug design.

Case Study: Antimalarial Agents

Research has demonstrated that fluorinated anilines, including derivatives of this compound, contribute to the development of antimalarial drugs. The structural modifications allow for enhanced potency and selectivity against malaria parasites. For instance, studies on imidazolopiperazine derivatives have shown promising results in reducing parasitemia in preclinical models, indicating the potential of fluorinated anilines in combating malaria .

Analytical Chemistry

This compound is employed in analytical methods for the detection of specific biomolecules. Its derivatives have been used as substrates in enzyme assays, particularly for detecting β-alanyl aminopeptidase activity associated with pathogens like Pseudomonas aeruginosa.

Analytical Method Development

A novel method utilizing 3-amino-N-(3-fluorophenyl)propanamide as a substrate has been developed to measure β-alanyl aminopeptidase activity in cystic fibrosis patients' sputum samples. The method demonstrated high sensitivity and specificity, allowing for rapid detection of pathogens based on the generation of volatile organic compounds derived from 3-fluoroaniline . This application underscores the importance of this compound in clinical diagnostics.

Synthetic Methodologies

The N-Boc protection strategy is widely utilized in organic synthesis to enhance the stability of amines during chemical transformations. This compound can be synthesized through N-Boc protection of 3-fluoroaniline, allowing for selective reactions without affecting the amine functionality.

Deprotection Techniques

Recent advancements have introduced mild methods for deprotecting N-Boc groups using oxalyl chloride under room temperature conditions, yielding high product purity and efficiency . This technique can be applied to various substrates, showcasing the versatility of this compound as a building block in complex organic synthesis.

Material Science

Fluorinated compounds like this compound are also explored for their potential applications in materials science due to their unique electronic properties. The presence of fluorine can alter the hydrophobicity and electronic characteristics of polymers and other materials, making them suitable for advanced applications such as coatings and membranes.

Fluorinated Polymers

Research indicates that incorporating fluorinated anilines into polymer matrices can enhance their thermal stability and chemical resistance, which is beneficial for developing high-performance materials . This application highlights the broader impact of this compound beyond traditional organic chemistry.

作用機序

The mechanism of action of 1-N-Boc-3-Fluoroaniline depends on its application. In organic synthesis, it acts as a precursor or intermediate, undergoing various chemical transformations. In medicinal chemistry, its fluorinated derivatives may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or electrostatic interactions.

類似化合物との比較

1-N-Boc-4-Fluoroaniline: Similar structure but with the fluorine atom at the para position.

1-N-Boc-2-Fluoroaniline: Similar structure but with the fluorine atom at the ortho position.

1-N-Boc-3-Chloroaniline: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: 1-N-Boc-3-Fluoroaniline is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions in chemical and biological systems. The meta position of the fluorine atom can lead to different electronic and steric effects compared to its ortho and para counterparts.

生物活性

1-N-Boc-3-Fluoroaniline, also known as tert-butyl N-(3-fluorophenyl)carbamate, is a fluorinated aniline derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula and CAS number 81740-18-3, incorporates a fluorine atom into the aniline structure, which often enhances the biological properties of such compounds.

| Property | Value |

|---|---|

| Molecular Weight | 211.24 g/mol |

| PubChem CID | 2783370 |

| Synonyms | tert-butyl N-(3-fluorophenyl)carbamate |

| Structure | Structure of this compound |

Biological Activity Overview

The introduction of fluorine into organic molecules can significantly influence their pharmacological profiles. For this compound, several studies have highlighted its potential in various biological contexts:

- Antimicrobial Activity : Fluorinated anilines are often evaluated for their antimicrobial properties. The presence of the fluorine atom can enhance lipophilicity and influence membrane permeability, which may improve the compound's efficacy against bacterial strains.

- Anticancer Properties : Research suggests that compounds with fluorinated aromatic rings can exhibit anticancer activity due to their ability to interact with cellular targets involved in proliferation and apoptosis pathways.

- Enzyme Inhibition : Some studies have indicated that derivatives of fluorinated anilines can act as inhibitors for specific enzymes, potentially affecting metabolic pathways in target organisms.

Case Study 1: Antimicrobial Evaluation

A study conducted by Aladdin Scientific evaluated various derivatives of fluorinated anilines, including this compound, for their antimicrobial properties. The findings demonstrated that this compound exhibited significant activity against a range of Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes facilitated by enhanced lipophilicity due to fluorination .

Case Study 2: Anticancer Activity

In a separate investigation published in a medicinal chemistry journal, researchers explored the anticancer potential of several fluorinated anilines. This compound was found to inhibit the growth of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Increased Membrane Permeability : The incorporation of fluorine enhances the ability of the compound to penetrate lipid membranes, facilitating better interaction with intracellular targets.

- Enzyme Interaction : Fluorinated compounds often exhibit altered binding affinities for enzymes, which can lead to effective inhibition or modulation of metabolic pathways.

- Stability and Bioavailability : The carbon-fluorine bond is exceptionally stable, contributing to the overall stability and bioavailability of the compound in biological systems.

特性

IUPAC Name |

tert-butyl N-(3-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTELOKGOCXECBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382614 | |

| Record name | 1-N-Boc-3-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81740-18-3 | |

| Record name | 1,1-Dimethylethyl N-(3-fluorophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81740-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Boc-3-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。